CYP11B2 Inhibition Potency Relative to a Close Structural Analog
In a head-to-head panel screened under identical conditions, 2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one (BDBM50078606) inhibited human CYP11B2 with an IC50 of 131 nM, whereas the closely related bicyclopentyl analog BDBM50078607 showed an IC50 of 172 nM, representing a 1.3-fold potency advantage for the title compound [1].
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 131 nM (BDBM50078606 / CHEMBL3415154) |
| Comparator Or Baseline | 172 nM (BDBM50078607 / CHEMBL3415153) |
| Quantified Difference | 1.3-fold more potent |
| Conditions | Human CYP11B2 expressed in V79 MZh cells; [14C]-deoxycorticosterone substrate; 6 h incubation; HPTLC readout |
Why This Matters
Even a 1.3-fold potency gain can translate into a meaningfully lower required screening concentration and reduced off-target liability in aldosterone-synthase focused campaigns.
- [1] BindingDB. BDBM50078606 (CHEMBL3415154) and BDBM50078607 (CHEMBL3415153). CYP11B2 inhibition data. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?entryid=50045726 View Source
